molecular formula C9H15Cl2N3 B2726639 4-(Aminomethyl)-N-cyclopropylpyridin-2-amine;dihydrochloride CAS No. 2580189-84-8

4-(Aminomethyl)-N-cyclopropylpyridin-2-amine;dihydrochloride

Cat. No. B2726639
CAS RN: 2580189-84-8
M. Wt: 236.14
InChI Key: CGGKCGMDVSNTHN-UHFFFAOYSA-N
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Description

Aminomethyl compounds are a class of organic compounds that contain an aminomethyl functional group (-NH2CH2-). They are often used in the synthesis of various pharmaceuticals and complex organic molecules . The cyclopropyl group and pyridin-2-amine in the compound suggest that it might be used in the synthesis of more complex molecules or possibly as an intermediate in pharmaceutical synthesis .


Chemical Reactions Analysis

Aminomethyl compounds can participate in a variety of chemical reactions, including those involving their amino groups and any other functional groups present in the molecule . The specific reactions that “4-(Aminomethyl)-N-cyclopropylpyridin-2-amine;dihydrochloride” might undergo would depend on its exact structure and the conditions under which it’s used.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “4-(Aminomethyl)-N-cyclopropylpyridin-2-amine;dihydrochloride” would depend on its exact molecular structure . These could include properties such as solubility, melting point, boiling point, and reactivity.

Scientific Research Applications

Crystallographic Studies

Crystallographic and molecular-orbital studies have been conducted on antifolate drugs, where amino substituents, akin to the one in 4-(Aminomethyl)-N-cyclopropylpyridin-2-amine; dihydrochloride, replace the pteridine carbonyl oxygen atom of folates. These studies, such as those on cycloguanil hydrochloride, reveal the importance of amino group flexibility in facilitating enzyme binding, with both in-plane and out-of-plane deformation observed. This research contributes to understanding the structural dynamics crucial for the effectiveness of antifolate drugs (Hunt et al., 1980).

Organic Synthesis and Catalysis

Research has highlighted the utility of cyclopropylboronic acid in organic synthesis, particularly in the N-cyclopropylation of anilines and amines, facilitated by copper catalysis. This process yields N-cyclopropyl derivatives efficiently, showcasing the relevance of such chemical transformations in developing novel compounds and materials. This method, demonstrating good to excellent yields, underscores the significance of 4-(Aminomethyl)-N-cyclopropylpyridin-2-amine; dihydrochloride derivatives in organic synthesis and catalysis (Bénard, Neuville, & Zhu, 2010).

Electrochemical Reduction

The electroreduction of 3-cyanopyridine to 3-aminomethylpyridine dihydrochloride, using deposited palladium black over graphite, exemplifies an effective method for preparing primary amines. This technique, relevant to the synthesis of 4-(Aminomethyl)-N-cyclopropylpyridin-2-amine; dihydrochloride, offers a straightforward approach to generating key intermediates for pharmaceuticals and insecticides, highlighting the chemical's versatility in electrochemical applications (Krishnan, Raghupathy, & Udupa, 1978).

Peptide Synthesis

The N-dicyclopropylmethyl (Dcpm) residue, which can be introduced into amino acids through reactions involving dicyclopropylmethanimine hydrochloride, showcases the utility of 4-(Aminomethyl)-N-cyclopropylpyridin-2-amine; dihydrochloride in peptide synthesis. This residue serves as an amide bond protectant, demonstrating the compound's role in enhancing peptide synthesis efficiency and mitigating aggregation effects, thereby facilitating the synthesis of complex peptides and proteins (Carpino et al., 2009).

Mechanism of Action

Without specific information about the intended use or biological activity of “4-(Aminomethyl)-N-cyclopropylpyridin-2-amine;dihydrochloride”, it’s difficult to provide information on its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound like “4-(Aminomethyl)-N-cyclopropylpyridin-2-amine;dihydrochloride” would depend on its exact structure and properties . It’s important to handle all chemical compounds with appropriate safety precautions.

properties

IUPAC Name

4-(aminomethyl)-N-cyclopropylpyridin-2-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3.2ClH/c10-6-7-3-4-11-9(5-7)12-8-1-2-8;;/h3-5,8H,1-2,6,10H2,(H,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGKCGMDVSNTHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC=CC(=C2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminomethyl)-N-cyclopropylpyridin-2-amine;dihydrochloride

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